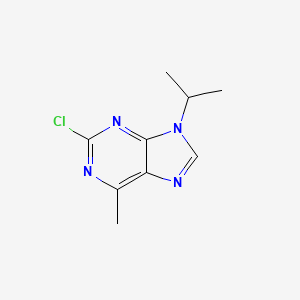![molecular formula C11H11ClN2O3 B6167529 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid CAS No. 1306078-42-1](/img/no-structure.png)
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CCPABA) is an organic compound that has been widely studied for its potential use in a variety of scientific applications. It is a derivative of benzoic acid and has a cyclopropylcarbamoyl group attached to the 2-chloro-4-aminophenol moiety. CCPABA is an important intermediate in the synthesis of a variety of heterocyclic compounds, such as pyrroles, indoles, and quinolines. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as pyrroles, indoles, and quinolines. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid has been used in the synthesis of polymers and polysaccharides.
Wirkmechanismus
The mechanism of action of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is not well understood. It is believed that the cyclopropylcarbamate group attached to the 2-chloro-4-aminophenol moiety increases the reactivity of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid. This increased reactivity allows 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid to be used as a reagent in the synthesis of heterocyclic compounds, such as pyrroles, indoles, and quinolines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid are not well understood. However, it is believed that 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid may have an effect on the metabolism of certain compounds, such as carbohydrates and amino acids. In addition, 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid may have an effect on the production of certain enzymes and hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid in laboratory experiments is its high reactivity. This allows 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid to be used as a reagent in the synthesis of heterocyclic compounds, such as pyrroles, indoles, and quinolines. However, 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is highly toxic and should be handled with care. In addition, 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is not very stable and can decompose when exposed to heat or light.
Zukünftige Richtungen
The potential applications of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid are vast and continue to be explored. Possible future directions for research include the development of new synthetic methods for the synthesis of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid, the development of new pharmaceuticals and agrochemicals based on 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid, and the investigation of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid’s biochemical and physiological effects. In addition, further research is needed to better understand the mechanism of action of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid and its potential uses in the synthesis of polymers and polysaccharides.
Synthesemethoden
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid can be synthesized in a two-step process. In the first step, an aqueous solution of 4-aminophenol is treated with chloroform and aqueous sodium hydroxide. This reaction produces 2-chloro-4-aminophenol. In the second step, 2-chloro-4-aminophenol is reacted with cyclopropylcarbamate in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid involves the reaction of 2-chloro-4-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amino group and subsequent carbamoylation of the amino group with cyclopropyl isocyanate.", "Starting Materials": [ "2-chloro-4-nitrobenzoic acid", "cyclopropylamine", "sodium dithionite", "cyclopropyl isocyanate", "triethylamine", "dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-nitrobenzoic acid (1.0 equiv) and cyclopropylamine (1.2 equiv) in dimethylformamide (DMF) and add triethylamine (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium dithionite (2.0 equiv) to the reaction mixture and stir for 2 hours to reduce the nitro group to an amino group.", "Step 3: Add cyclopropyl isocyanate (1.2 equiv) to the reaction mixture and stir for 24 hours to carbamoylate the amino group.", "Step 4: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 5: Purify the product by recrystallization from a suitable solvent." ] } | |
CAS-Nummer |
1306078-42-1 |
Produktname |
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid |
Molekularformel |
C11H11ClN2O3 |
Molekulargewicht |
254.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



